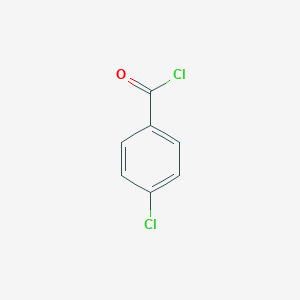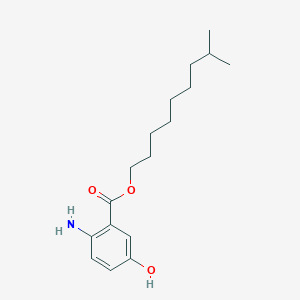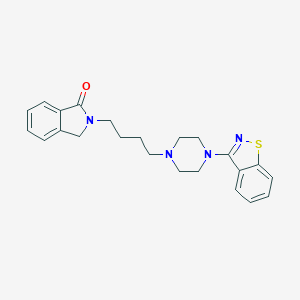
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone, also known as BITP, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BITP is a small molecule that belongs to the class of isoindolinones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is not fully understood. However, it has been proposed that 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways in cells. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to protect neurons from oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is also stable and can be stored for long periods of time. However, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone. One direction is to explore the potential of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to investigate the structure-activity relationship of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone and develop more potent analogs. Furthermore, the pharmacokinetics and pharmacodynamics of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone need to be further studied to optimize its therapeutic potential. Finally, the safety and toxicity of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone need to be thoroughly evaluated before it can be used in clinical settings.
Conclusion:
In conclusion, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is a novel chemical compound that has shown promising therapeutic potential in scientific research. The synthesis of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone involves a multi-step process, and its scientific research applications include anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways in cells, and it has several biochemical and physiological effects. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has advantages and limitations for lab experiments, and future directions for research on 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone include exploring its potential as a therapeutic agent, developing more potent analogs, and evaluating its safety and toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-(1,2-Benzisothiazol-3-yl)piperazine with 4-bromobutyl isocyanate to yield the intermediate compound, 4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl isocyanate. This intermediate is then reacted with phthalic anhydride to form the final product, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone. The yield of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is around 50%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been tested in various in vitro and in vivo models, including cell culture, animal models, and clinical trials.
Propriétés
Numéro CAS |
155288-46-3 |
|---|---|
Nom du produit |
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone |
Formule moléculaire |
C23H26N4OS |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H26N4OS/c28-23-19-8-2-1-7-18(19)17-27(23)12-6-5-11-25-13-15-26(16-14-25)22-20-9-3-4-10-21(20)29-24-22/h1-4,7-10H,5-6,11-17H2 |
Clé InChI |
ZPAUMFOJNAADJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2CC3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
SMILES canonique |
C1CN(CCN1CCCCN2CC3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
Synonymes |
2-(4-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone BPBII |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



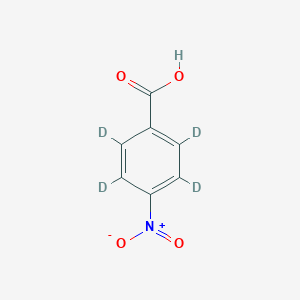
![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)
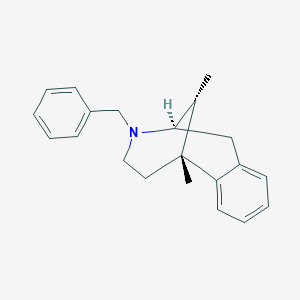
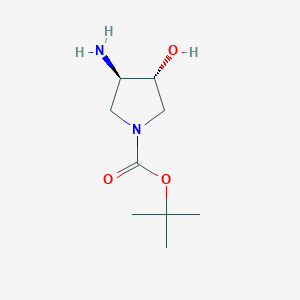
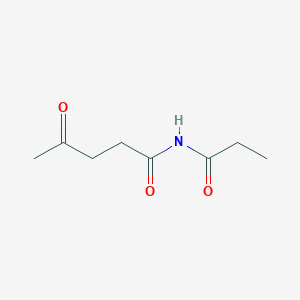

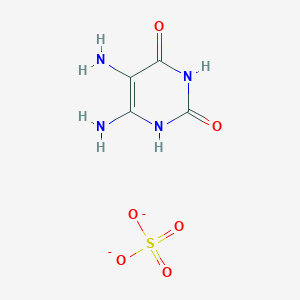
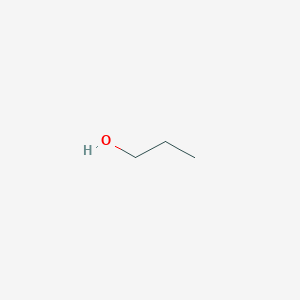
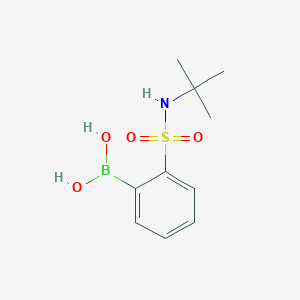
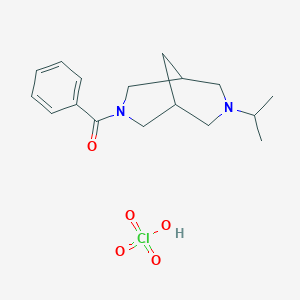
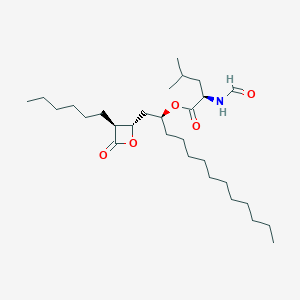
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
